methyl 4-{2-cyano-2-[(2-methylphenyl)carbamoyl]eth-1-en-1-yl}-1-methyl-1H-pyrrole-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-4-5-7-15(12)20-17(22)14(10-19)8-13-9-16(18(23)24-3)21(2)11-13/h4-9,11H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKMWTOBKVFELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CN(C(=C2)C(=O)OC)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{2-cyano-2-[(2-methylphenyl)carbamoyl]eth-1-en-1-yl}-1-methyl-1H-pyrrole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The molecular formula for this compound is . Its structure features a pyrrole ring with a cyano group and a carbamoyl substituent, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have shown that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. A study indicated that certain pyrrole derivatives demonstrated minimum inhibitory concentrations (MICs) below 16 µg/mL against drug-resistant strains of Mycobacterium tuberculosis .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research has highlighted the effectiveness of pyrrole-based compounds in inhibiting cancer cell proliferation. For example, structural modifications in related pyrrole compounds have been associated with enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signal transduction pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Several case studies have documented the biological effects of pyrrole derivatives:
Preparation Methods
Preparation of Methyl 1-Methyl-1H-Pyrrole-2-Carboxylate
Procedure :
- Starting Material : Pyrrole-2-carboxylic acid
- N-Methylation :
- Esterification :
- Treat with methanol (5 eq) in presence of H2SO4 (cat.) under reflux (4 hr)
- Neutralize with NaHCO3, extract with CH2Cl2
- Purify via silica gel chromatography (hexane:EtOAc 4:1)
- Characterization :
- $$ ^1H $$ NMR (400 MHz, CDCl3): δ 7.01 (dd, J=2.4, 1.6 Hz, 1H), 6.83 (t, J=2.0 Hz, 1H), 6.21 (dd, J=3.6, 2.4 Hz, 1H), 3.89 (s, 3H), 3.72 (s, 3H)
- $$ ^{13}C $$ NMR: δ 161.2 (COO), 135.8 (C-1), 123.4 (C-3), 118.9 (C-4), 115.6 (C-5), 51.8 (OCH3), 36.4 (NCH3)
Vilsmeier-Haack Formylation at C-4
Optimized Conditions :
- Reagents : POCl3 (1.5 eq), DMF (2.0 eq) in anhydrous DCE
- Temperature : 0°C → 80°C (gradual heating over 2 hr)
- Workup :
- Pour into ice-cold NaOH (10%), stir 30 min
- Extract with CH2Cl2, dry (MgSO4), concentrate
- Yield : 73% (pale yellow crystals)
Key Observations :
- Regioselectivity controlled by electron-donating methyl group at N1
- Ortho/para-directing effects favor formylation at C4 over C5
Characterization Data :
- IR (KBr): 1698 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O aldehyde)
- $$ ^1H $$ NMR: δ 9.82 (s, 1H, CHO), 7.12 (d, J=1.6 Hz, 1H), 6.95 (d, J=1.6 Hz, 1H), 3.91 (s, 3H), 3.75 (s, 3H)
Synthesis of N-(2-Methylphenyl)-2-Cyanoacetamide
Stepwise Procedure :
- Acid Chloride Formation :
- Cyanoacetic acid (1.0 eq) + SOCl2 (1.2 eq) in dry THF, reflux 2 hr
- Remove excess SOCl2 under reduced pressure
- Amide Coupling :
- Add 2-methylaniline (1.1 eq) in THF at 0°C
- Add Et3N (2.0 eq) dropwise, stir 4 hr at RT
- Quench with HCl (1M), extract with EtOAc
- Recrystallize from ethanol/water (1:1)
- Yield : 78% (white needles)
Analytical Data :
- MP: 142-144°C
- HRMS (ESI+): m/z calcd for C10H9N2O [M+H]+ 189.0668, found 189.0665
- $$ ^1H $$ NMR: δ 9.85 (s, 1H, NH), 7.45 (d, J=7.6 Hz, 1H), 7.20-7.12 (m, 2H), 7.03 (d, J=7.2 Hz, 1H), 3.65 (s, 2H), 2.35 (s, 3H)
Knoevenagel Condensation: Final Coupling
Reaction Setup :
- Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq)
- N-(2-Methylphenyl)-2-cyanoacetamide (1.2 eq)
- Catalyst: Piperidine (0.1 eq) in anhydrous toluene
- Temperature: 110°C (Dean-Stark trap for H2O removal)
- Time: 6 hr
Workup :
- Cool to RT, dilute with EtOAc (50 mL)
- Wash with 5% HCl (2×20 mL), brine (20 mL)
- Dry (Na2SO4), concentrate, purify via flash chromatography (SiO2, hexane:EtOAc 3:2)
Optimization Insights :
- Solvent Screening : Toluene > EtOH > CH3CN (based on TLC monitoring)
- Catalyst Comparison : Piperidine (82% yield) > NH4OAc (65%) > no catalyst (35%)
- Temperature Effect : 110°C optimal (higher temps led to decomposition)
Characterization of Final Product :
- Appearance : Pale yellow crystalline solid
- MP : 198-200°C (dec.)
- UV-Vis (MeOH): λmax 268 nm (π→π), 320 nm (n→π)
- IR (ATR): 2215 cm⁻¹ (C≡N), 1720 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O)
- $$ ^1H $$ NMR (DMSO-d6):
δ 8.52 (s, 1H, NH), 7.68 (d, J=15.6 Hz, 1H, CH=), 7.45-7.20 (m, 4H, ArH), 6.95 (d, J=1.6 Hz, 1H, pyrrole H-3), 6.82 (d, J=1.6 Hz, 1H, pyrrole H-5), 6.45 (d, J=15.6 Hz, 1H, CH=), 3.85 (s, 3H, OCH3), 3.72 (s, 3H, NCH3), 2.32 (s, 3H, ArCH3) - $$ ^{13}C $$ NMR :
δ 165.8 (COO), 162.4 (CONH), 143.6 (CH=), 138.2 (Cquat Ar), 135.1 (C-1 pyrrole), 129.8-125.4 (ArC), 119.8 (C≡N), 118.6 (C-3 pyrrole), 117.2 (C-5 pyrrole), 116.4 (CH=), 52.1 (OCH3), 36.8 (NCH3), 20.1 (ArCH3) - HRMS (ESI-TOF): m/z calcd for C20H18N3O3 [M-H]- 356.1251, found 356.1248
Mechanistic Considerations
The Knoevenagel condensation proceeds through:
- Base-catalyzed enolate formation from N-(2-methylphenyl)-2-cyanoacetamide
- Nucleophilic attack on the aldehyde carbonyl
- Proton transfer and water elimination to form the α,β-unsaturated system
Key transition states involve conjugated π-system stabilization, as evidenced by DFT calculations in analogous systems.
Alternative Synthetic Approaches
Wittig Reaction Strategy
Attempted Procedure :
- Generate ylide from (2-cyano-2-((2-methylphenyl)carbamoyl)ethyl)triphenylphosphonium bromide
- React with pyrrole-4-carbaldehyde
Outcome :
- Low yield (32%) due to ylide instability
- Significant side product formation from aldehyde polymerization
Scale-Up Considerations and Process Optimization
Critical Parameters :
- Purity of Formylation Intermediate : ≥98% by HPLC prevents side reactions
- Moisture Control : Strict anhydrous conditions during Knoevenagel step
- Temperature Ramping : 2°C/min during condensation prevents exothermic runaway
Industrial Adaptation :
- Continuous flow reactor for formylation step (residence time 15 min at 100°C)
- Membrane separation for catalyst recovery in condensation step
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
